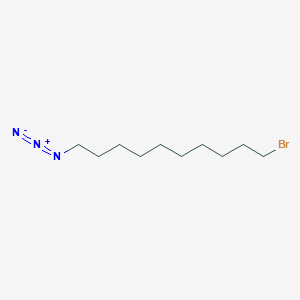
1-Azido-10-bromo-decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-10-bromo-decane is an organic compound with the molecular formula C10H20BrN3 It is a member of the azidoalkane family, characterized by the presence of both an azido group (-N3) and a bromo group (-Br) attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-10-bromo-decane can be synthesized through a multi-step process starting from decane. One common method involves the bromination of decane to form 1-bromodecane, followed by the substitution of the bromine atom with an azido group. This can be achieved by reacting 1-bromodecane with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-Azido-10-bromo-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for the substitution of the bromine atom with an azido group.
Dimethyl Sulfoxide (DMSO): A common solvent for the substitution reaction.
Alkynes: React with the azido group in cycloaddition reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azido group to an amine.
Major Products
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
1-Azido-10-bromo-decane has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-10-bromo-decane primarily involves its reactivity due to the presence of the azido and bromo groups The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole ringsThese reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromodecane: Similar in structure but lacks the azido group.
1-Azido-decane: Similar in structure but lacks the bromo group. It can participate in cycloaddition reactions but has different reactivity compared to 1-azido-10-bromo-decane.
Uniqueness
This compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H20BrN3 |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-azido-10-bromodecane |
InChI |
InChI=1S/C10H20BrN3/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-10H2 |
InChI Key |
ZCTQLQPACJNJRC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCBr)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















